Compound Description: CP-101,606 is an NMDA receptor antagonist with selectivity for the NR2B subtype. [] It exhibits neuroprotective properties, as demonstrated by its ability to protect cultured hippocampal neurons against glutamate toxicity. []
Relevance: Although structurally distinct from 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, CP-101,606 shares a critical feature: the presence of a 4-hydroxyphenyl group. This structural similarity suggests potential overlapping biological activities or interactions with similar molecular targets. Additionally, both compounds contain a piperidine ring system, further emphasizing their structural relatedness. []
Compound Description: CP-283,097 represents a conformationally restricted analog of CP-101,606, designed to explore the optimal orientation of this class of compounds for NMDA receptor antagonism. [] It displays comparable potency and selectivity to CP-101,606 in binding to the NMDA receptor and protecting against glutamate-induced neuronal death. []
Relevance: Similar to CP-101,606, CP-283,097 exhibits structural similarities to 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide through the shared presence of a 4-fluorophenyl group and a piperidine ring system. The inclusion of a chroman ring system in CP-283,097 further distinguishes it structurally, offering valuable insights into structure-activity relationships within this class of compounds. []
Compound Description: This compound was investigated for residual organic solvents using a gas chromatography method. []
Relevance: This compound and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide both possess a 4-fluorophenyl substituent and a sulfonamide group, signifying a degree of structural relatedness. []
Compound Description: This compound's crystal structure reveals key structural features, including dihedral angles between aromatic rings and torsion angles within the sulfonamide group. []
Relevance: This compound shares a core structure with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, both containing a central nitrogen atom linked to two sulfonyl groups. One of these sulfonyl groups is attached to a 4-fluorophenyl ring in both compounds, emphasizing their structural similarity. []
Compound Description: This compound, characterized by X-ray crystallography, features a piperazine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom. []
Relevance: This compound, while structurally distinct from 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, shares the presence of both a 4-fluorophenyl group and a sulfonyl group. This shared structural motif suggests a potential commonality in their chemical properties or biological activities. []
Compound Description: This compound, synthesized from 4-fluorobenzaldehyde, represents a potential cholesterol absorption inhibitor. []
Relevance: This compound shares the presence of a 4-fluorophenyl group with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide and also incorporates a 4-hydroxybenzyl group, suggesting potential similarities in their biological activities or physicochemical properties. []
Compound Description: This compound serves as a parent molecule for synthesizing various O-substituted derivatives and displays notable inhibitory activity against acetylcholinesterase. []
Relevance: This compound and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide share a common structural element: a sulfonamide group attached to a phenyl ring. The presence of a 4-hydroxy substituent on the phenyl ring in both compounds further strengthens their structural relationship. []
Compound Description: Derived from N-(4-Hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, this compound exhibits potent inhibitory activity against lipoxygenase and butylcholinesterase enzymes. []
Relevance: This compound shares structural similarities with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide. Both compounds feature a benzene ring linked to a sulfonamide group and an oxygen-containing substituent. []
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
Compound Description: This compound, synthesized from acetophenone and glyoxylic acid, is a monomer used in creating soluble poly(arylene ether)s. []
Relevance: This compound, while structurally different from 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, shares a crucial structural element: the presence of a 4-hydroxyphenyl group. []
4-(6-Chloropyridazin-3-yl)phenol
Compound Description: Synthesized from 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, this compound is another monomer used in preparing high-Tg polymers. []
Relevance: This compound shares a similar structure with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, both containing a 4-substituted phenol ring. []
2-(Bis(4-fluorophenyl)methylsulfonyl)acetamide
Compound Description: Designed as a derivative of Modafinil, this compound aims to further the development of wakefulness-promoting medications. []
Relevance: This compound and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide share a significant structural similarity by both incorporating a bis(4-fluorophenyl)methylsulfonyl group. []
Compound Description: TMI-1 is a dual inhibitor of TACE and MMPs, showing efficacy in reducing TNF secretion and demonstrating potential as a treatment for rheumatoid arthritis. []
Relevance: Both TMI-1 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide share a common structural element: a sulfonamide group attached to a phenyl ring. While the specific substitutions on the phenyl rings differ, this shared motif highlights a degree of structural relatedness between the compounds. []
Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that significantly reduces Aβ peptide concentrations in APP-YAC transgenic mice. []
Relevance: Both BMS-289948 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide belong to the sulfonamide class of compounds, indicating a fundamental structural connection. Despite variations in their overall structures, the shared sulfonamide moiety suggests potential similarities in their chemical properties or biological activities. []
Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor that effectively reduces Aβ peptide concentrations in APP-YAC transgenic mice and guinea pigs. []
Relevance: Similar to BMS-289948, BMS-299897 shares a structural connection with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide by virtue of its sulfonamide moiety. The presence of this common functional group suggests a potential for shared chemical properties or biological activities, despite differences in their overall structures. []
Compound Description: Compound 15 acts as an inverse agonist of RORγ, effectively reducing IL-17 secretion from human T-helper 17 (TH17) cells and offering a potential therapeutic avenue for autoimmune diseases. []
Relevance: Both Compound 15 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide belong to the sulfonamide class of compounds, a structural feature that suggests potential commonalities in their chemical properties or biological activities, despite their distinct overall structures. []
Compound Description: Compound 25 is identified as an agonist of RORγ, providing a contrasting pharmacological profile to its counterpart, Compound 15. []
Relevance: Like Compound 15, Compound 25 shares a structural connection with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide as a member of the sulfonamide class of compounds. []
Compound Description: TAK-242 is a potent suppressor of NO and inflammatory cytokine production, showing promise as a potential antisepsis agent. []
Relevance: TAK-242 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide both belong to the sulfonamide class of compounds, highlighting a shared structural element. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.